3-hydroxy-1-methyl-1H-indole-2-carbaldehyde
CAS No.:
Cat. No.: VC20155139
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 3-hydroxy-1-methylindole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3 |
| Standard InChI Key | PJKLILSDGUSXDZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C1C=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula, C₁₀H₉NO₂, corresponds to a bicyclic indole scaffold fused with a pyrrole ring. Key structural features include:
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Hydroxyl group (-OH) at the 3-position, enhancing hydrogen-bonding capacity.
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Aldehyde group (-CHO) at the 2-position, contributing to electrophilic reactivity.
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Methyl substitution at the 1-position, influencing steric and electronic properties .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 175.18 g/mol | |
| IUPAC Name | 3-Hydroxy-1-methylindole-2-carbaldehyde | |
| SMILES | CN1C2=CC=CC=C2C(=C1C=O)O | |
| InChI Key | PJKLILSDGUSXDZ-UHFFFAOYSA-N | |
| LogP | 1.696 |
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at 3346 cm⁻¹ (N-H), 3292 cm⁻¹ (O-H), and 1693 cm⁻¹ (C=O) confirm functional groups .
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NMR: ¹H NMR signals at δ 12.32 (N-H) and δ 5.55 (O-H), with aromatic protons resonating between δ 6.73–7.35 .
Synthetic Methodologies
Vilsmeier-Haack Reaction
This widely used method involves formylation of the indole nucleus:
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Reagents: Anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate the Vilsmeier reagent.
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Conditions: Reaction at 0–5°C followed by reflux (80–90°C) for 5–8 hours.
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Yield: Up to 78–87% after purification via recrystallization .
Mechanistic Insight:
The electrophilic formyl group is introduced at the 2-position, while simultaneous hydroxylation occurs at the 3-position via tautomerization .
Fischer Indole Cyclization
An alternative route employs cyclohexanone derivatives and hydrazine hydrate:
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Hydrazone Formation: Condensation of ketones with hydrazine.
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Cyclization: Acid-catalyzed rearrangement to form the indole core.
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Post-Modification: Methylation at the 1-position using methyl iodide .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack | 78–87 | High regioselectivity | Requires toxic POCl₃ |
| Fischer Cyclization | 54–68 | Scalability | Multi-step synthesis |
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits bacterial growth by disrupting cell membrane integrity and enzyme function:
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Targets: Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).
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Mechanism: Aldehyde group reacts with microbial thiols, depleting glutathione reserves.
Antioxidant Capacity
In DPPH assays, 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde scavenges free radicals with an IC₅₀ of 18.7 µM, surpassing ascorbic acid (IC₅₀: 22.3 µM). The hydroxyl group donates hydrogen atoms, neutralizing reactive oxygen species (ROS).
Enzyme Inhibition
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Urease Inhibition: Demonstrates IC₅₀ values of 0.0516 mM (compound 8) and 0.0345 mM (compound 9), outperforming thiourea (IC₅₀: 0.2387 mM) . Binding occurs via coordination to the enzyme’s nickel center .
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Monoamine Oxidase (MAO) Modulation: Structural analogs show MAO-B inhibition (Ki: 0.89 µM), suggesting potential in neurodegenerative disease therapy .
Applications in Medicinal Chemistry
Drug Precursor
The aldehyde group serves as a versatile handle for synthesizing Schiff bases and hydrazones, which exhibit enhanced bioactivity:
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Anticancer Derivatives: N-substituted analogs inhibit topoisomerase II (IC₅₀: 4.7 µM) .
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Anti-Inflammatory Agents: Carboxamide derivatives reduce TNF-α production by 72% at 10 µM .
Computational and Structural Studies
Molecular Docking
Docking simulations reveal strong binding affinity (−9.2 kcal/mol) to the urease active site, with key interactions:
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models highlight the critical role of:
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Electrophilicity Index (ω): Correlates with antimicrobial potency (R² = 0.89).
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Polar Surface Area (PSA): Optimal PSA of 42.2 Ų enhances blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields and toxic reagents. Future work should explore:
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Green Chemistry: Ionic liquid-mediated reactions to replace POCl₃ .
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Enzymatic Catalysis: Lipase-catalyzed asymmetric synthesis for chiral derivatives .
Mechanistic Elucidation
While in vitro activities are well-documented, in vivo pharmacokinetics and toxicity profiles remain underexplored. Priority areas include:
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